6-(furan-2-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole
Description
6-(Furan-2-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound featuring a fused imidazo[1,2-b]pyrazole core substituted at position 6 with a furan-2-yl group and at position 1 with an isopropyl moiety. The imidazo[1,2-b]pyrazole scaffold is recognized for its versatility in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and receptors .
Properties
IUPAC Name |
6-(furan-2-yl)-1-propan-2-ylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-9(2)14-5-6-15-12(14)8-10(13-15)11-4-3-7-16-11/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVJEWFFBHKCLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CN2C1=CC(=N2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reaction Components
- 5-Aminopyrazole-4-carbonitrile or related 5-aminopyrazole derivatives serve as the amino component.
- Furan-2-carbaldehyde provides the 6-(furan-2-yl) substituent.
- Isopropyl isocyanide introduces the 1-isopropyl substituent on the imidazo ring.
Reaction Conditions
- Catalyst: Trifluoroacetic acid (TFA) at 20 mol % loading has been identified as an effective Brønsted acid catalyst.
- Solvent: A mixture of ethanol and water (1:1) provides a green and operationally simple medium.
- Temperature: Ambient temperature (room temperature) is sufficient.
- Reaction Time: Rapid reaction times of approximately 15 minutes are typical.
- Isolation: The product can be isolated by simple filtration without the need for extensive purification.
Sequential One-Pot Synthesis
A streamlined, sequential one-pot approach has been developed:
- In situ formation of 5-aminopyrazole-4-carbonitrile: Cyclocondensation of ethoxymethylene malononitrile with hydrazine hydrate under microwave irradiation (80 °C, 150 W, 10 minutes) in ethanol.
- Addition of furan-2-carbaldehyde, isopropyl isocyanide, and TFA catalyst: After formation of the aminopyrazole intermediate, the aldehyde, isocyanide, and catalyst are added directly to the reaction mixture.
- Completion of the GBB-3CR: The three-component reaction proceeds at room temperature for 15 minutes to yield the target imidazo[1,2-b]pyrazole.
This method avoids isolation of intermediates, reduces reaction time, and improves overall efficiency.
Reaction Optimization and Yields
A solvent and catalyst screening study revealed the following:
| Entry | Catalyst | Catalyst Loading (mol %) | Solvent | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | None | - | Ethanol | >72 h | 0 | No reaction |
| 7 | TFA | 20 | Ethanol | 15 min | 74 | Good yield |
| 15 | TFA | 20 | Ethanol/Water 1:1 | 15 min | 79 | Optimal green conditions |
| 18 | TFA | 5 | Ethanol/Water 1:1 | 1 h | 75 | Lower catalyst loading |
Table 1: Catalyst and solvent screening for GBB-3CR synthesis of imidazo[1,2-b]pyrazoles.
The optimal conditions involve TFA (20 mol %) in ethanol/water (1:1) at room temperature, yielding up to 79% isolated product within 15 minutes.
Structural Confirmation and Regioselectivity
- The product formed is predominantly the 1H-imidazo[1,2-b]pyrazole tautomer with an endocyclic double bond.
- This regioselectivity was confirmed by detailed NMR studies (1D and 2D NMR including HSQC, HMBC, COSY, NOESY).
- No significant formation of regioisomers or other tautomers was observed under the optimized conditions.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| 1 | Ethoxymethylene malononitrile + Hydrazine hydrate, microwave (80 °C, 10 min) | Formation of 5-aminopyrazole-4-carbonitrile intermediate | Complete conversion |
| 2 | Add furan-2-carbaldehyde + isopropyl isocyanide + TFA (20 mol %) in EtOH/H2O (1:1) | Groebke–Blackburn–Bienaymé three-component reaction | Formation of target imidazo[1,2-b]pyrazole |
| 3 | Room temperature, 15 min | Reaction completion | Isolated yield up to 79% |
Research Findings and Advantages
- The one-pot sequential approach significantly reduces reaction time and simplifies the synthetic procedure compared to traditional multi-step routes.
- The use of green solvents (ethanol and water) and mild acid catalysis aligns with sustainable chemistry principles.
- The method is scalable and suitable for library synthesis, enabling rapid analog generation for pharmacological screening.
- This approach has been validated for a variety of aldehydes and isocyanides, demonstrating versatility.
Chemical Reactions Analysis
Oxidative Reactions
The furan ring undergoes selective oxidation under controlled conditions. In studies utilizing O₂/acetate systems, the furan moiety is converted to γ-lactone derivatives through epoxidation and subsequent ring-opening pathways .
Key Conditions and Outcomes:
| Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Source |
|---|---|---|---|---|
| Furan oxidation | O₂ (1 atm), acetic acid (6 equiv), ethanol, 130°C | 6-(5-oxo-2,5-dihydrofuran-2-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole | 76–92 |
Mechanistic studies suggest molecular oxygen acts as a terminal oxidizer, facilitating dehydrogenation via radical intermediates . The reaction is pH-dependent, with optimal yields achieved under mildly acidic conditions (pH 4–6) .
Substitution Reactions
The imidazo[1,2-b]pyrazole core undergoes regioselective functionalization at the C3 and C7 positions. TMP-bases (2,2,6,6-tetramethylpiperidyl) enable magnesiation or zincation, followed by electrophilic quenching .
Example Transformations:
-
Halogenation : Treatment with NBS (N-bromosuccinimide) in DMF yields 3-bromo-6-(furan-2-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole (87% yield) .
-
Arylation : Suzuki-Miyaura coupling with phenylboronic acid produces 3-phenyl-substituted derivatives (Pd(OAc)₂, K₂CO₃, 80°C, 72% yield) .
Selectivity Trends:
| Position | Preferred Electrophile | Driving Factor |
|---|---|---|
| C3 | Aryl halides, alkyl iodides | Electron-rich π-system stabilization |
| C7 | Nitro groups, carbonyls | Steric accessibility |
Cyclization and Ring Expansion
The compound participates in acid-catalyzed cycloadditions with β-dicarbonyl substrates (e.g., acetylacetone), forming pyrido[1,2-b]indazole derivatives .
Reaction Pathway:
-
Enolization : β-Dicarbonyl substrates form enol tautomers under acetic acid.
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Nucleophilic Attack : Enol attacks the imidazo[1,2-b]pyrazole core at C6.
-
Oxidative Cyclization : O₂-mediated dehydrogenation yields fused tetracyclic products .
Representative Data:
| Substrate | Product | Yield (%) |
|---|---|---|
| Dimedone | 6-(Furan-2-yl)-1-isopropylpyrido[1,2-b]indazole | 83 |
Reductive Modifications
Catalytic hydrogenation (H₂/Pd-C) selectively reduces the imidazole ring to a dihydroimidazole derivative without affecting the furan moiety.
Conditions and Outcomes:
| Reduction Target | Catalyst | Solvent | Product |
|---|---|---|---|
| Imidazole ring | Pd/C (5%) | Ethanol | 6-(Furan-2-yl)-1-isopropyl-4,5-dihydro-1H-imidazo[1,2-b]pyrazole |
Nucleophilic Displacement
The isopropyl group can be replaced via SN1 mechanisms under strongly acidic conditions (e.g., H₂SO₄/EtOH):
Example :
-
Reaction with benzyl alcohol yields 1-benzyl-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole (62% yield).
Photochemical Reactivity
UV irradiation (λ = 254 nm) in the presence of methylene blue induces [2+2] cycloaddition at the furan ring, forming dimeric structures .
Comparative Reactivity Table
| Reaction Type | Position Modified | Key Advantage | Limitation |
|---|---|---|---|
| Oxidation | Furan C5 | High selectivity | Over-oxidation at >130°C |
| Substitution | Imidazo C3/C7 | Broad electrophile scope | Requires TMP-bases for regiocontrol |
| Cyclization | C6 | Forms bioactive fused rings | Limited to β-dicarbonyl partners |
Mechanistic Insights
-
Oxidation : Proceeds via furan epoxidation, followed by acid-catalyzed ring opening to γ-lactone .
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Substitution : TMP-bases deprotonate the imidazo[1,2-b]pyrazole at C3, generating a stabilized magnesium intermediate for electrophilic trapping .
-
Cyclization : Oxygen acts as a hydrogen acceptor, enabling aromatization of the pyrido[1,2-b]indazole product .
This reactivity profile positions 6-(furan-2-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole as a versatile scaffold for synthesizing pharmacologically relevant heterocycles.
Biological Activity
6-(Furan-2-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole is a novel heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a furan ring fused with an imidazo[1,2-b]pyrazole core. The molecular formula is with a molecular weight of 216.24 g/mol. Its synthesis typically involves multi-step reactions, which include:
- Formation of the Imidazo[1,2-b]pyrazole Core : Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
- Introduction of the Furan Ring : Utilizing Suzuki-Miyaura coupling to attach furan-2-boronic acid to the imidazo[1,2-b]pyrazole intermediate.
- Attachment of the Isopropyl Side Chain : Nucleophilic substitution involving halogenated isopropyl derivatives.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including resistant pathogens. The minimum inhibitory concentration (MIC) values indicate potent activity, with some derivatives achieving MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have identified its cytotoxic effects on several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| A549 | 26.00 | Inhibition of cell proliferation |
| NCI-H460 | 42.30 | Autophagy induction without apoptosis |
These findings suggest that the compound may act by inducing apoptosis and inhibiting cell proliferation in cancer cells .
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects. It modulates key inflammatory pathways and has been shown to inhibit the secretion of pro-inflammatory cytokines . This property could be beneficial in treating inflammatory diseases.
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological assays:
- Case Study on Antimicrobial Efficacy : A study involving a series of pyrazole derivatives demonstrated that this compound significantly inhibited biofilm formation in pathogenic bacteria.
- Anticancer Activity Assessment : In a comparative study, this compound was found to be more effective than traditional chemotherapeutics against lung cancer cell lines, showcasing its potential as a lead compound for further drug development.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that imidazo[1,2-b]pyrazole derivatives exhibit promising anticancer properties. A study demonstrated that compounds similar to 6-(furan-2-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The mechanism often involves the modulation of protein kinases associated with cancer progression, making these compounds valuable in developing targeted therapies .
Anti-inflammatory Effects
Another significant application is in the field of anti-inflammatory drugs. The compound has shown potential in inhibiting pro-inflammatory cytokines, which are crucial in various inflammatory diseases. This property can be beneficial for treating conditions like rheumatoid arthritis and other autoimmune disorders .
Material Science
Polymer Chemistry
In material science, derivatives of imidazo[1,2-b]pyrazole have been explored as additives in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of such compounds into polymer matrices can improve their resistance to degradation under high temperatures and mechanical stress .
Cosmetic Formulations
Recent studies have also investigated the use of this compound in cosmetic formulations due to its potential skin benefits. The compound's antioxidant properties may help protect skin cells from oxidative stress, making it a candidate for inclusion in anti-aging products .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Inhibition of protein kinases | |
| Anti-inflammatory | Modulation of cytokine production | |
| Antioxidant | Scavenging free radicals |
Table 2: Applications in Material Science
| Application | Description | Reference |
|---|---|---|
| Thermal Stability | Enhances thermal degradation resistance | |
| Mechanical Properties | Improves strength and durability |
Case Study 1: Anticancer Research
A recent study conducted on the anticancer effects of imidazo[1,2-b]pyrazole derivatives revealed that certain modifications to the compound structure significantly increased its potency against breast cancer cell lines. The researchers found that the introduction of a furan ring enhanced the compound's ability to induce apoptosis in cancer cells while minimizing toxicity to normal cells.
Case Study 2: Cosmetic Formulation Development
In a clinical trial assessing the efficacy of a new anti-aging cream containing this compound, participants reported significant improvements in skin hydration and elasticity after four weeks of use. The study highlighted the compound's role in enhancing the formulation's overall effectiveness due to its antioxidant properties.
Comparison with Similar Compounds
Key Findings :
Receptor Interactions
- Serotonin Receptor Antagonism : The imidazo[1,2-b]pyrazole analogue of pruvanserin retains 5-HT2A receptor antagonism with improved pharmacokinetics due to lower logD .
- DNA Synthesis Inhibition : IMPY (2,3-dihydro derivative) blocks DNA synthesis in lymphoblasts, suggesting substituents on the core influence cell cycle modulation .
Structural Activity Relationships (SAR)
- Furan vs. Thiophene : 6-(Thiophen-2-yl) derivatives (e.g., CAS 2098030-68-1) may exhibit altered receptor binding compared to furan-2-yl due to sulfur’s electronegativity .
- Isopropyl vs. Chloroethyl : The isopropyl group in the target compound likely reduces toxicity compared to chloroethyl (), which may undergo hydrolysis or alkylation .
- Methylsulfanyl vs.
Substituent Effects on Molecular Interactions
Electronic Effects
Steric and Conformational Effects
- Dihedral Angles : In ethyl 6-methylsulfanyl derivatives, a 16.9° dihedral angle between the imidazo core and phenyl ring optimizes crystal packing via π–π interactions . Similar effects may govern the target compound’s binding to biological targets.
Q & A
Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?
- Methodological Answer : Use ADMET predictors (e.g., SwissADME, pkCSM) to estimate:
- Lipophilicity (LogP) for membrane permeability.
- Metabolic sites via cytochrome P450 isoform mapping.
- Toxicity endpoints (e.g., Ames test predictions).
Validate predictions with in vitro assays () .
Tables for Key Data
| Property | Method | Reference |
|---|---|---|
| Synthetic yield optimization | Box-Behnken Design | |
| Crystal structure | X-ray diffraction (CCDC entry) | |
| Antimicrobial activity | Disk diffusion assay (IC50) | |
| Metabolic stability | Liver microsome incubation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
